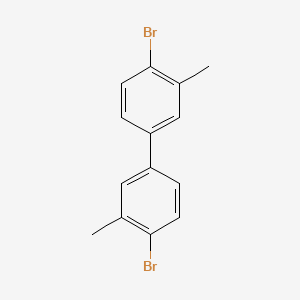

4,4'-Dibromo-3,3'-dimethylbiphenyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(4-bromo-3-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBAZUTXTOLIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610203 | |

| Record name | 4,4'-Dibromo-3,3'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61794-96-5 | |

| Record name | 4,4'-Dibromo-3,3'-dimethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Biphenyl Derivatives

Biphenyl (B1667301) derivatives are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. This basic structure serves as a versatile platform for creating a vast number of molecules with tailored properties. spectrabase.comchemicalbook.com In contemporary chemical synthesis, these derivatives are indispensable intermediates. colorado.edu Their utility spans the creation of complex natural products, advanced polymers, and innovative materials for organic light-emitting diodes (OLEDs) and liquid crystal displays. chemicalbook.comcolorado.edu The functionalization of the biphenyl core, through the introduction of various substituent groups, is key to unlocking its broad spectrum of applications. spectrabase.com

The Nuances of Halogenated and Alkyl Substituted Biphenyls

The introduction of halogen and alkyl substituents onto the biphenyl (B1667301) backbone imparts unique structural and electronic features that are central to their utility in synthesis.

Electronic Features: Halogen atoms, such as bromine, are electronegative and exert an electron-withdrawing inductive effect. Alkyl groups, like methyl, are typically electron-donating. The interplay of these electronic effects, combined with the steric influences, modulates the electron density distribution across the biphenyl system. This, in turn, affects the molecule's reactivity in chemical transformations, its photophysical properties, and its potential for self-assembly into ordered structures. The polarizability of the molecule, which is influenced by the presence of halogens, is another crucial factor that affects its binding affinity and interactions. cas.org

Research Focus on 4,4 Dibromo 3,3 Dimethylbiphenyl

Direct Halogenation Strategies

Direct halogenation involves the introduction of bromine atoms onto the 3,3'-dimethylbiphenyl core. The success of this approach hinges on controlling the regioselectivity of the bromination to ensure the desired 4,4'-isomer is the major product.

Regioselective Bromination of 3,3'-Dimethylbiphenyl Precursors

The direct bromination of 3,3'-dimethylbiphenyl is governed by the principles of electrophilic aromatic substitution. The methyl groups at the 3 and 3' positions are activating, electron-donating groups. They direct incoming electrophiles, such as a bromonium ion (Br+), to the ortho and para positions.

In the case of 3,3'-dimethylbiphenyl, the positions available for substitution on each ring are C2, C4, and C6.

Para-Position (C4): This position is electronically activated by the methyl group and is sterically unhindered, making it the most favorable site for electrophilic attack.

Ortho-Positions (C2 and C6): While electronically activated, the C2 position is sterically hindered by the adjacent methyl group and the bulk of the other phenyl ring. The C6 position is also hindered, albeit to a lesser extent.

Consequently, the reaction of 3,3'-dimethylbiphenyl with an electrophilic bromine source is highly regioselective, yielding this compound as the principal product. The reaction is typically carried out using molecular bromine (Br₂) in a suitable solvent, often with a Lewis acid catalyst to enhance the electrophilicity of the bromine. An efficient route to a related compound, methyl 6-bromoindolyl-3-acetate, similarly relies on the strategic introduction of substituents to direct bromination to the desired position. nih.gov

Table 1: Regioselectivity in the Bromination of 3,3'-Dimethylbiphenyl

| Position of Substitution | Electronic Effect of Methyl Group | Steric Hindrance | Predicted Outcome |

| C4 / C4' (para) | Activating | Low | Major Product |

| C2 / C2' (ortho) | Activating | High | Minor Product |

| C6 / C6' (ortho) | Activating | Moderate | Minor Product |

Utilization of N-Bromosuccinimide and Other Brominating Reagents

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, serving as a convenient source of bromine. wikipedia.org While it is famously used for radical bromination at allylic and benzylic positions, NBS can also function as an effective electrophilic brominating agent for activated aromatic rings. masterorganicchemistry.comyoutube.com The use of NBS for aromatic bromination offers advantages over liquid bromine, as it is a solid that is easier to handle.

For the electrophilic bromination of activated substrates like 3,3'-dimethylbiphenyl, the reaction with NBS is typically conducted in a polar solvent such as chloroform (B151607) (CHCl₃) or N,N-dimethylformamide (DMF). nankai.edu.cn The polarity of the solvent assists in the polarization of the N-Br bond, facilitating the attack by the electron-rich aromatic ring. In some cases, the addition of a protic or Lewis acid catalyst can further increase the reaction rate. Research has shown that NBS in chloroform provides a convenient method for the nuclear bromination of various reactive aromatic compounds under mild conditions. nankai.edu.cn Other reagents like bromodimethylsulfonium bromide (BDMS) have also been identified as effective and regioselective for the alpha-monobromination of other types of carbonyl compounds. nih.gov

Table 2: Common Brominating Agents for Aromatic Systems

| Reagent | Chemical Formula | Typical Conditions | Key Characteristics |

| Molecular Bromine | Br₂ | Inert solvent (e.g., CCl₄, CH₂Cl₂), often with a Lewis acid (e.g., FeBr₃) | Highly reactive; requires careful handling; can generate HBr as a byproduct. |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Polar solvent (e.g., DMF, CHCl₃); light or radical initiator for radical pathways. wikipedia.orgnankai.edu.cn | Solid, easier to handle than Br₂; selectivity can be tuned by reaction conditions. organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling Approaches

These methods build the core biphenyl structure from smaller, halogenated precursors. They are highly versatile and allow for the construction of complex biaryl systems.

Suzuki-Miyaura Coupling Protocols for Biphenyl Scaffold Construction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl compounds. gre.ac.uk This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. kochi-tech.ac.jpmdpi.com

To synthesize this compound, a retrosynthetic approach could involve the homocoupling of (4-bromo-3-methylphenyl)boronic acid. Alternatively, the 3,3'-dimethylbiphenyl scaffold can be constructed first via the Suzuki coupling of a m-tolylboronic acid with a m-tolyl halide, followed by the regioselective dibromination as described in section 2.1.1. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of catalysts and reagents. mdpi.com Sequential coupling strategies using different borates can also be employed to build complex dienes. nih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation. mdpi.com |

| Ligand | PPh₃, P(o-tol)₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the organoboron species and facilitates the catalytic cycle. chemicalbook.com |

| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate and yield. |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters (pinacol) | Source of the aryl group to be coupled. |

| Organohalide | Aryl bromides, iodides, or triflates | The other coupling partner. |

Ullmann Condensation and Homocoupling Techniques

The Ullmann condensation is a classic method for synthesizing symmetrical biaryl compounds through the copper-promoted coupling of two molecules of an aryl halide. To produce this compound, this reaction would typically involve the homocoupling of a 1-halo-4-bromo-2-methylbenzene derivative (e.g., 4-bromo-2-iodotoluene).

The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper powder, and yields can be variable. However, modern variations of this reaction exist that use palladium catalysts for the homocoupling of aryl halides, often under milder conditions and with better yields. chemicalbook.com The Ullmann reaction has also seen a resurgence in surface science for the on-surface synthesis of polymers and large macrocycles from dibromo precursors. researchgate.netresearchgate.net

Palladium-Mediated Coupling Reactions in Biphenyl Synthesis

Palladium catalysis is a broad and powerful tool for C-C bond formation that extends beyond the Suzuki reaction. organic-chemistry.org The general catalytic cycle for these cross-coupling reactions provides the foundation for numerous named reactions (e.g., Stille, Negishi, Hiyama) that can be adapted to synthesize the 3,3'-dimethylbiphenyl core. nih.gov

The fundamental mechanism involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with an organohalide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The aryl group from an organometallic reagent (Ar'-M) is transferred to the palladium complex, displacing the halide and forming a diorganopalladium(II) species (Ar-Pd-Ar').

Reductive Elimination: The two aryl groups are coupled to form the biaryl product (Ar-Ar'), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.

This general palladium-mediated approach offers a robust and flexible strategy for synthesizing the 3,3'-dimethylbiphenyl backbone from various m-tolyl precursors, which can then be subjected to regioselective bromination to afford the final this compound product.

Chemo-Selective Reduction and Oxidation Pathways

Chemo-selective transformations are crucial in multi-step syntheses, allowing for the modification of one functional group in the presence of others. For the synthesis of the this compound backbone, both reduction and oxidation reactions play a significant role, particularly in the formation of the initial 3,3'-dimethylbiphenyl scaffold from functionalized precursors.

The reduction of functional groups at the 4 and 4' positions of a pre-formed 3,3'-dimethylbiphenyl is a direct method for creating the core hydrocarbon structure. Historical and established chemical literature documents pathways starting from both dihydroxy- and dichloro-substituted analogs. orgsyn.org

One established method involves the dehalogenation of 4,4'-dichloro-3,3'-dimethylbiphenyl. This transformation can be achieved by heating the compound with a potent reducing agent system, such as hydriodic acid in the presence of phosphorus. orgsyn.org This classical method effectively cleaves the carbon-chlorine bonds to yield 3,3'-dimethylbiphenyl.

Another key precursor is 4,4'-dihydroxy-3,3'-dimethylbiphenyl (also known as o,o'-cresol). The reduction of the hydroxyl groups from this biphenol can be accomplished through distillation with zinc dust. orgsyn.org This high-temperature reaction is a classic, albeit harsh, method for the deoxygenation of phenols to their corresponding arenes. The underlying 3,3'-dimethylbiphenyl can then be subjected to bromination to yield the final target compound.

The following table summarizes these reductive pathways to the core biphenyl framework.

Table 1: Reductive Methods for 3,3'-dimethylbiphenyl Synthesis

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 4,4'-Dichloro-3,3'-dimethylbiphenyl | Hydriodic acid, Phosphorus | 3,3'-Dimethylbiphenyl | orgsyn.org |

Oxidative coupling provides a powerful method for forming carbon-carbon bonds directly between two aromatic rings, offering a convergent approach to biphenyl frameworks. These reactions typically involve the removal of two hydrogen atoms from two arene molecules to form a new biaryl bond, often facilitated by a metal catalyst or a chemical oxidant. researchgate.netresearchgate.net

For the synthesis of substituted biphenyls like 3,3'-dimethylbiphenyl, the oxidative dimerization of a corresponding substituted benzene is a viable, though often challenging, route. The primary challenge lies in controlling the regioselectivity to favor the desired coupling position. For instance, the oxidative coupling of toluene would need to be selective for the meta-position to form 3,3'-dimethylbiphenyl, which is often difficult to achieve over other isomers.

A more controlled approach involves the oxidative coupling of phenols. The synthesis of substituted 2,2'- and 4,4'-biphenyldiols via oxidative dimerization is well-documented, employing oxidants like iron (III) chloride (FeCl₃) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). jraic.com For example, the oxidative coupling of o-cresol (B1677501) (2-methylphenol) using such reagents can lead to the formation of 4,4'-dihydroxy-3,3'-dimethylbiphenyl. This diol can then be reduced as described in section 2.3.1. The reaction with FeCl₃ is particularly notable as it is an efficient and inexpensive method for phenol (B47542) dimerization. jraic.com

The general principle of these reactions involves the oxidation of the phenol to a phenoxy radical. Two of these radicals can then couple to form the new C-C bond, followed by tautomerization to re-form the aromatic diol system. The conditions for these reactions, such as the choice of oxidant and solvent, are critical for achieving good yields and selectivity. jraic.com

Table 2: Oxidative Coupling for Biphenyl Precursor Synthesis

| Starting Material | Oxidizing System | Key Intermediate Product | Reference |

|---|---|---|---|

| o-Cresol (2-Methylphenol) | Iron (III) chloride (FeCl₃) | 4,4'-Dihydroxy-3,3'-dimethylbiphenyl | jraic.com |

Alternative Synthetic Routes for Biphenyl Frameworks Relevant to this compound

Beyond reduction and oxidation, modern cross-coupling reactions provide the most versatile and widely used methods for constructing biphenyl frameworks with high precision. These methods typically involve the reaction of an organometallic reagent with an organohalide, catalyzed by a transition metal, most commonly palladium or copper. researchgate.net

Ullmann Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl. organic-chemistry.org To synthesize the this compound framework, a plausible route would be the Ullmann coupling of 1-bromo-4-chloro-2-methylbenzene or 4-bromo-1-iodo-2-methylbenzene. The reaction requires high temperatures (often >200 °C) and an excess of copper powder or a copper salt. organic-chemistry.org The mechanism involves the formation of an organocopper intermediate, which then reacts with a second molecule of the aryl halide. While effective for symmetrical biphenyls, the harsh conditions can limit its applicability for substrates with sensitive functional groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for C-C bond formation. gre.ac.uknih.gov It involves the reaction of an aryl- or vinyl-boronic acid (or its ester) with an aryl- or vinyl-halide (or triflate) catalyzed by a palladium(0) complex in the presence of a base. mdpi.com

To construct the this compound skeleton, a Suzuki coupling could be envisioned in several ways:

Symmetrical Coupling: The self-coupling of 4-bromo-3-methylphenylboronic acid could yield the symmetrical this compound directly.

Unsymmetrical Coupling: A cross-coupling between 4-bromo-3-methylphenylboronic acid and a 1-halo-4-bromo-2-methylbenzene (e.g., 1-iodo-4-bromo-2-methylbenzene) would also yield the target structure.

The Suzuki reaction offers significant advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.govmdpi.com

Table 3: Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction Name | Typical Reactants | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Ullmann Coupling | Aryl Halides (e.g., 4-bromo-1-iodo-2-methylbenzene) | Copper (Cu) powder | Symmetrical Biaryls | organic-chemistry.org |

Transformations Involving Bromine Substituents

The carbon-bromine bonds on the aromatic rings are key sites for derivatization. The bromine atoms can be removed, replaced, or used as anchors for the formation of new carbon-carbon and carbon-heteroatom bonds through various modern synthetic methodologies.

Reductive Dehalogenation Reactions

Table 1: Representative Conditions for Reductive Dehalogenation of Aryl Bromides

| Reagents | Solvent | Temperature | Comments | Reference |

|---|---|---|---|---|

| NaH, NaI | THF | 85 °C | Effective for a range of aryl bromides, including electron-rich systems. | nih.gov |

Cross-Coupling Reactions for Further Functionalization (e.g., Heck, Sonogashira, Negishi)

The bromine atoms of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon bonds and are fundamental to the synthesis of complex organic molecules, polymers, and materials. The presence of two bromine atoms allows for mono- or di-functionalization, depending on the reaction conditions and stoichiometry of the coupling partner.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene. organic-chemistry.org This reaction would allow for the introduction of vinyl groups at the 4 and 4' positions of the biphenyl core. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Reaction: The Sonogashira reaction is a highly reliable method for coupling aryl halides with terminal alkynes, leading to the formation of arylalkynes. nrochemistry.comnih.govorganic-chemistry.orglibretexts.org Applying this reaction to this compound would yield mono- or di-alkynylated products, which are versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the aryl bromide. nih.govresearchgate.net This reaction is known for its high functional group tolerance and allows for the introduction of a wide variety of alkyl, vinyl, aryl, or alkynyl groups. nih.govuwindsor.ca

Suzuki Reaction: Though not explicitly listed in the sub-heading, the Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry that would be highly applicable. It involves the reaction of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov

The selectivity between mono- and di-coupling can often be controlled by adjusting the stoichiometry of the reagents and the reaction time.

Table 2: General Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst/Co-catalyst | Coupling Partner | Base | Solvent | General Conditions | Reference(s) |

|---|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, PPh₃ | Alkene | Et₃N, K₂CO₃ | DMF, NMP | 80-140 °C | organic-chemistry.org |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne | Et₃N, i-Pr₂NH | THF, DMF | Room Temp. to 100 °C | nrochemistry.comnih.govlibretexts.org |

| Negishi | Pd(P(t-Bu)₃)₂ | Organozinc Reagent | - | THF, Dioxane | Room Temp. to Reflux | nih.govresearchgate.net |

| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Organoboron Reagent | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | 80-110 °C | nih.gov |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) of the bromine atoms in this compound is generally challenging under classical conditions. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov The methyl groups on the biphenyl core are electron-donating, which deactivates the ring towards this type of substitution.

However, substitution may be possible under forcing conditions or via alternative mechanisms. For instance, reactions with very strong nucleophiles or the use of catalysts that promote different pathways could lead to substitution. Recent studies have highlighted that many SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step process, and this can be applicable to substrates without strong electron-withdrawing activation. nih.gov Additionally, pathways involving benzyne (B1209423) intermediates, formed under the influence of very strong bases like sodium amide, could potentially lead to substitution products, although this would likely result in a mixture of isomers.

Reactivity at Methyl Groups

The two methyl groups attached to the biphenyl scaffold are also sites for chemical modification, primarily through reactions at the benzylic positions.

Functionalization of Benzylic Positions

The benzylic carbons of the methyl groups are susceptible to radical halogenation, most commonly bromination. This reaction provides a route to introduce a functional handle that can be further elaborated. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or light, is a standard method for this transformation. scientificupdate.com This would convert one or both methyl groups into bromomethyl groups. More recent methods utilize reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid catalyst like zirconium(IV) chloride, which can offer improved selectivity. scientificupdate.comnih.gov

The resulting benzylic bromides, 4-bromo-4'-(bromomethyl)-3,3'-dimethylbiphenyl and 4,4'-bis(bromomethyl)-3,3'-dimethylbiphenyl, are valuable synthetic intermediates. They are highly reactive towards nucleophilic substitution (via SN1 or SN2 pathways), allowing for the introduction of a wide array of functional groups such as alcohols, ethers, amines, and nitriles, or for the formation of new carbon-carbon bonds via alkylation reactions. gla.ac.uk

Table 3: Typical Conditions for Benzylic Bromination

| Reagent | Initiator/Catalyst | Solvent | Comments | Reference(s) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Light | CCl₄ | Classic Wohl-Ziegler conditions; can lead to mixtures of mono- and di-brominated products. | scientificupdate.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ZrCl₄ (catalytic) | Dichloromethane | Lewis-acid catalyzed radical bromination; can prevent competing aromatic ring bromination. | scientificupdate.comnih.gov |

Oxidation and Conversion to Carboxylic Acid Derivatives

The methyl groups can be oxidized to carboxylic acid groups, a transformation that dramatically alters the electronic and physical properties of the molecule. This oxidation provides access to 4,4'-dibromo-3,3'-biphenyldicarboxylic acid. Strong oxidizing agents are typically required for this conversion.

A common and effective method is oxidation with potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidification. While this is a general method for converting alkylarenes to carboxylic acids, it can sometimes be harsh. organic-chemistry.org Another powerful method is the Mid-Century (MC) process, which utilizes a cobalt and manganese salt catalyst with a bromide source, under an oxygen or air atmosphere at elevated temperature and pressure. This process is used industrially for the oxidation of similar molecules like 4,4'-dimethylbiphenyl (B165725) to 4,4'-biphenyldicarboxylic acid. acs.org The resulting dicarboxylic acid is a valuable monomer for the synthesis of high-performance polymers like polyesters and polyamides.

Table 4: Conditions for Oxidation of Aromatic Methyl Groups

| Oxidant/Catalyst | Co-reagents | Solvent | Temperature | Product | Reference(s) |

|---|---|---|---|---|---|

| KMnO₄ | NaOH or K₂CO₃, then H₃O⁺ | H₂O/Pyridine | Reflux | Carboxylic Acid | organic-chemistry.org |

| Co(OAc)₂/Mn(OAc)₂, NaBr | O₂ (air) | Acetic Acid | 150-200 °C | Carboxylic Acid | acs.org |

Formation of Multi-Substituted and Polymeric Derivatives

The transformation of this compound into its corresponding diamine, 3,3'-dimethylbiphenyl-4,4'-diamine (commonly known as o-tolidine), is a critical step that unlocks a significant area of its chemical reactivity. This conversion is typically achieved through modern cross-coupling reactions. The resulting diamine is a highly valuable intermediate for creating a variety of multi-substituted and polymeric materials due to the presence of two nucleophilic amino groups.

A plausible and efficient method for the synthesis of 3,3'-dimethylbiphenyl-4,4'-diamine from this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used for the amination of aryl halides. rsc.orgresearchgate.net The general reaction would involve treating the dibromo compound with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand.

Once the diamine is obtained, it serves as a precursor for various derivatives as detailed in the following sections.

The aminated analog of this compound, 3,3'-dimethylbiphenyl-4,4'-diamine, readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (or imines). These compounds are characterized by the presence of a carbon-nitrogen double bond and are of significant interest in coordination chemistry and materials science. The reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water. Given that 3,3'-dimethylbiphenyl-4,4'-diamine possesses two amino groups, it can react with two equivalents of an aldehyde to form bis-Schiff bases.

The synthesis is typically carried out by refluxing the diamine with the desired aldehyde in a suitable solvent, often with an acid catalyst to facilitate the dehydration step. A wide variety of aldehydes can be used, leading to a diverse range of Schiff base ligands with different electronic and steric properties. For instance, the reaction of o-tolidine (B45760) with substituted aromatic aldehydes yields novel bis-Schiff base ligands. acs.org

Table 1: Synthesis of Bis-Schiff Bases from 3,3'-Dimethylbiphenyl-4,4'-diamine

| Diamine | Aldehyde | Solvent | Conditions | Product |

|---|

This reactivity allows for the creation of large, conjugated molecules that can act as ligands for metal complexes or as monomers for further polymerization.

Oxamate (B1226882) ligands are typically synthesized by the reaction of an amine with a derivative of oxalic acid, such as diethyl oxalate (B1200264). A general synthetic strategy would involve the reaction of 3,3'-dimethylbiphenyl-4,4'-diamine with two equivalents of diethyl oxalate to form a bis(oxamic acid ester). Subsequent hydrolysis of the ester groups would yield the corresponding bis(oxamic acid) ligand. This resulting molecule would be a polydentate ligand capable of coordinating to metal ions through the nitrogen atoms of the amide groups and the oxygen atoms of the carboxylate groups.

Beyond oxamates, the diamine can be used to synthesize other related chelating systems. For example, condensation with dicarbonyl compounds can lead to the formation of macrocyclic ligands. The reaction with acid chlorides containing other donor atoms can also be used to introduce additional coordination sites. The modular nature of these syntheses allows for the creation of a wide array of new ligands with tailored properties for specific applications in metal coordination. georgiasouthern.edubath.ac.uk

Both this compound and its aminated derivative, 3,3'-dimethylbiphenyl-4,4'-diamine, are valuable monomers for the synthesis of advanced polymeric materials.

Polymerization of this compound

As a dihaloaromatic monomer, this compound is well-suited for metal-catalyzed cross-coupling polymerizations. These methods allow for the formation of carbon-carbon bonds, leading to the creation of conjugated polymers with interesting electronic and photophysical properties.

One such method is the Yamamoto polymerization , which involves the reductive coupling of aryl halides using a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. rsc.orgresearchgate.netresearchgate.net This reaction would lead to the formation of a poly(3,3'-dimethylbiphenyl) polymer.

Another powerful technique is the Suzuki-Miyaura catalyst-transfer polymerization . In this chain-growth polymerization, the dibromo compound would be reacted with a bis(boronic acid) or bis(boronic ester) comonomer in the presence of a palladium catalyst. This method offers excellent control over the polymer's molecular weight and structure. bath.ac.uk

Table 2: Potential Polymerization Reactions of this compound

| Polymerization Type | Comonomer | Catalyst System | Resulting Polymer |

|---|---|---|---|

| Yamamoto Polymerization | None (self-coupling) | Ni(0) complex (e.g., Ni(COD)₂) | Poly(3,3'-dimethylbiphenyl) |

Polymerization of 3,3'-Dimethylbiphenyl-4,4'-diamine

The diamine derivative is a key monomer for the synthesis of high-performance polymers like polyamides through step-growth polycondensation. In these reactions, the diamine is reacted with a dicarboxylic acid or, more commonly, a diacyl chloride. utexas.edu

For example, the reaction of 3,3'-dimethylbiphenyl-4,4'-diamine with an aromatic diacyl chloride, such as terephthaloyl chloride, in a suitable solvent would yield a fully aromatic polyamide (aramid). These polymers are known for their high thermal stability, excellent mechanical strength, and chemical resistance.

Table 3: Polyamide Synthesis from 3,3'-Dimethylbiphenyl-4,4'-diamine

| Diamine Monomer | Diacyl Chloride Monomer | Polymerization Type | Resulting Polymer |

|---|---|---|---|

| 3,3'-Dimethylbiphenyl-4,4'-diamine | Terephthaloyl chloride | Polycondensation | Aromatic Polyamide (Aramid) |

The versatility of both this compound and its aminated analog as monomers allows for the synthesis of a wide range of polymers with tailored properties for various advanced applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 4,4'-Dibromo-3,3'-dimethylbiphenyl (C₁₄H₁₂Br₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br). This precise mass measurement is a key identifier for the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure, serving as a molecular fingerprint. The analysis of these fragmentation patterns provides valuable information for structural confirmation. miamioh.edunih.gov

For aromatic compounds like this compound, fragmentation often involves the cleavage of bonds adjacent to the aromatic rings. youtube.com A common fragmentation pathway for biphenyl (B1667301) derivatives involves the loss of substituents or cleavage of the biphenyl linkage itself. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in nearly equal abundance) would lead to characteristic isotopic patterns in the mass spectrum for bromine-containing fragments, which is a powerful diagnostic tool. The loss of a methyl group (CH₃, 15 Da) or a bromine atom would result in significant fragment ions. docbrown.info The stability of the resulting carbocations, often resonance-stabilized, influences the abundance of the observed fragments. youtube.com

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing definitive information about molecular structure and packing.

Single Crystal X-ray Crystallography for Absolute Structure Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure. nih.gov This technique yields precise bond lengths, bond angles, and torsion angles. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is influenced by the nature and position of the substituents. In the case of 3,3'-disubstituted biphenyls, steric hindrance between the substituents in the ortho positions to the inter-ring bond can cause the rings to be twisted relative to each other. For the related compound, 4,4′-diisocyano-3,3′-dimethylbiphenyl, the dihedral angle between the rings was found to be 25.6 (7)°. scienceopen.com

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of a material. The resulting diffraction pattern is unique to a specific crystalline structure and can be used to confirm the identity of the bulk material. For instance, the PXRD pattern of 4,4′-diisocyano-3,3′-dimethylbiphenyl was used to refine its structure using the Rietveld method. scienceopen.com This technique is particularly useful for confirming that a synthesized batch of this compound consists of a single crystalline phase.

Electronic Spectroscopy

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. For conjugated systems like biphenyls, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.

In substituted biphenyls, the electronic spectra can indicate the degree of planarity. A more planar conformation allows for greater π-orbital overlap between the two rings, leading to a red shift (shift to longer wavelengths) of the absorption maxima. Conversely, steric hindrance that forces the rings to be more twisted results in a blue shift (shift to shorter wavelengths) as the conjugation is disrupted. Studies on various 4,4'-disubstituted biphenyls have shown that the molecular geometry in solution can differ from that in the solid state, often being more twisted in solution. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be influenced by the biphenyl core, the methyl substituents, and the bromine atoms. The biphenyl system itself gives rise to characteristic π-π* transitions. The positions and intensities of these absorption bands are sensitive to the dihedral angle between the two phenyl rings, which in turn is affected by the substitution pattern.

The presence of methyl groups at the 3 and 3' positions and bromine atoms at the 4 and 4' positions influences the electronic structure. Methyl groups are weakly electron-donating and can cause a slight bathochromic (red) shift of the absorption maxima. The bromine atoms, with their lone pairs of electrons, can also participate in resonance and affect the energy of the molecular orbitals. Halogen substitution on aromatic rings typically results in a bathochromic shift of the main absorption bands.

Table 1: Comparison of UV-Vis Absorption Data for Related Biphenyl Compounds

| Compound | Solvent | λmax (nm) | Reference |

| 3,3'-Dimethylbiphenyl (B1664587) | Ethanol | 252 | nist.gov |

| 4,4'-Dimethylbiphenyl (B165725) | Heptane | 258 | nist.gov |

| This compound | Not Available | Predicted bathochromic shift from dimethylbiphenyls |

Data for the target compound is predicted based on trends observed in related structures.

The electronic transitions in substituted biphenyls are complex and can involve charge-transfer character, especially with the presence of both electron-donating (methyl) and potentially electron-withdrawing/donating (bromo) groups. Computational studies on similar halogenated biphenyls could provide more precise predictions of the absorption maxima and the nature of the electronic transitions. bas.bgnih.gov

Electrochemical Characterization Techniques

Electrochemical methods are vital for determining the redox properties of molecules, which is crucial for applications in electronic devices. Cyclic voltammetry is a primary technique used for this purpose.

Cyclic voltammetry (CV) provides information about the oxidation and reduction potentials of a compound. For this compound, the electrochemical behavior is expected to be characterized by the oxidation and reduction of the biphenyl system. The presence of bromine and methyl groups will modulate these potentials.

Specific cyclic voltammetry data for this compound is scarce in the reviewed literature. However, a study on the electrochemical synthesis of cyclic biaryl λ³-bromanes from 2,2'-dibromobiphenyls provides relevant insights. beilstein-journals.org In that study, the anodic oxidation of a substituted 2,2'-dibromo-1,1'-biphenyl derivative was investigated. The cyclic voltammogram showed an irreversible electron transfer, indicating that the initial electrochemical step is followed by rapid chemical reactions. beilstein-journals.org

The redox potentials of this compound can be inferred by considering the electronic effects of its substituents. The electron-donating methyl groups would be expected to lower the oxidation potential, making the compound easier to oxidize compared to unsubstituted biphenyl. Conversely, the electron-withdrawing nature of the bromine atoms would likely increase the oxidation potential. The interplay of these opposing effects will determine the final redox potentials.

Table 2: Representative Redox Potential Data for a Related Dibromobiphenyl Derivative

| Compound | Solvent/Electrolyte | Epa (V vs. Fc/Fc+) | Process | Reference |

| Dimethyl 2,2'-dibromo-[1,1'-biphenyl]-4,4'-dicarboxylate | CH2Cl2/n-Bu4NPF6 | +1.87 | Irreversible Oxidation | beilstein-journals.org |

| This compound | Not Available | Predicted to be influenced by methyl and bromo substituents |

Data for the target compound is not available; data for a related compound is provided for illustrative purposes.

Further experimental studies employing cyclic voltammetry would be necessary to precisely determine the oxidation and reduction potentials of this compound, assess the reversibility of its redox processes, and understand its electrochemical stability.

Computational Chemistry and Theoretical Investigations of 4,4 Dibromo 3,3 Dimethylbiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the properties of molecular systems. For 4,4'-Dibromo-3,3'-dimethylbiphenyl, DFT calculations provide fundamental insights into its geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The geometry of this compound is defined by the dihedral angle between its two phenyl rings. Due to steric hindrance between the ortho-substituents (in this case, the methyl groups), a non-planar conformation is expected to be the most stable. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine the optimized geometry.

The rotation around the central carbon-carbon single bond leads to the possibility of atropisomerism, where the rotational barrier is high enough to allow for the isolation of distinct conformers. For substituted biphenyls, the presence of bulky ortho substituents is a key factor in creating a significant rotational barrier. slideshare.netacs.orgslideshare.netpharmaguideline.com In the case of this compound, the methyl groups in the 3 and 3' positions, while not in the ortho positions (2, 2', 6, 6'), still influence the torsional potential. The interplay between the steric repulsion of the methyl groups and the electronic effects of the bromine atoms determines the precise dihedral angle of the lowest energy conformation.

A potential energy surface scan for the rotation around the biphenyl (B1667301) linkage would reveal the energy minima and the transition states separating them. It is anticipated that the molecule adopts a twisted conformation in its ground state. The transition states would likely correspond to the planar and perpendicular arrangements of the phenyl rings.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-C (inter-ring) bond length | ~1.49 Å |

| Dihedral Angle (ground state) | 40-60° |

| Rotational Barrier | 5-15 kcal/mol |

| Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule. |

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energetics)

The electronic properties of a molecule are crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the biphenyl core, with contributions from the methyl groups. The LUMO, on the other hand, is likely to have significant contributions from the carbon-bromine anti-bonding orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

| Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule. |

Prediction of Spectroscopic Properties and Vibrational Frequencies

DFT calculations can be used to predict various spectroscopic properties, including infrared (IR) and Raman spectra. The vibrational frequencies are obtained from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, when scaled by an appropriate factor, can show good agreement with experimental data. researchgate.net

The predicted IR spectrum of this compound would exhibit characteristic bands corresponding to the C-H stretching of the aromatic rings and methyl groups, C=C stretching of the phenyl rings, and the C-Br stretching modes. The analysis of these vibrational modes can aid in the structural characterization of the molecule.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. acs.org For this compound, MD simulations can provide insights into the dynamics of the rotation around the central C-C bond and the flexibility of the molecule. By simulating the molecule in a solvent, one can also study the influence of the environment on its conformational preferences. acs.org

MD simulations of related polychlorinated biphenyls (PCBs) have been used to study their decomposition mechanisms under various conditions. acs.orgacs.org A similar approach for this compound could reveal its thermal stability and potential degradation pathways.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states. For this compound, theoretical studies could investigate its potential reactions, such as nucleophilic substitution at the carbon-bromine bond or electrophilic aromatic substitution on the phenyl rings.

By mapping the potential energy surface for a given reaction, the structures of reactants, products, intermediates, and transition states can be determined. The activation energies calculated from the energy difference between the reactants and the transition state provide crucial information about the reaction kinetics. Studies on the decomposition of similar compounds, like PCB 77 (3,3′,4,4′-tetrachlorobiphenyl), have shown complex radical mechanisms. acs.orgacs.org A theoretical investigation into the reaction of this compound with, for example, a hydroxyl radical could reveal its atmospheric degradation pathway.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the structural or physicochemical properties of a series of compounds to their observed properties. mdpi.com For halogenated biphenyls, QSPR studies have been developed to predict properties like toxicity, environmental fate, and physical properties. nih.govnih.govrsc.orgresearchgate.net

To develop a QSPR model for properties of brominated biphenyls, a dataset of compounds including this compound would be used. Molecular descriptors, which are numerical representations of the molecular structure, would be calculated for each compound. These descriptors can include constitutional, topological, geometric, and electronic parameters. By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation can be derived that correlates the descriptors to the property of interest. Such models can then be used to predict the properties of other, untested brominated biphenyls.

Intermolecular Interactions and Crystal Packing Simulations

Theoretical investigations into the intermolecular interactions of this compound would primarily focus on van der Waals forces, including London dispersion forces, and the potential for halogen bonding. The presence of bromine atoms introduces the possibility of Br···Br or Br···π interactions, which can significantly influence the supramolecular assembly. acs.orgmdpi.com Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgyoutube.com In the case of this compound, the bromine atoms could potentially interact with the electron-rich π-system of the biphenyl rings of neighboring molecules.

A pertinent example can be found in the crystal structure of a similar compound, 4,4′-Dibromo-2-nitrobiphenyl. researchgate.net In its solid state, this molecule exhibits a twisted conformation with a significant dihedral angle between the two phenyl rings. researchgate.net The crystal structure is stabilized by a network of intermolecular C—H···Br and C—H···O interactions, which form chains propagating through the crystal lattice. researchgate.net This highlights the importance of weak hydrogen bonds and halogen interactions in directing the crystal packing of brominated biphenyls.

Computational studies on various biphenyl derivatives have shown that the nature and position of substituents have a profound effect on the molecular conformation and the resulting crystal packing. nih.gov For this compound, the methyl groups in the 3 and 3' positions would likely induce a non-planar conformation of the biphenyl system to alleviate steric strain. This dihedral angle, in turn, would influence how the molecules pack together, potentially leading to herringbone or layered structures.

The following table summarizes the types of intermolecular interactions expected to be significant in the crystal packing of this compound, based on theoretical principles and data from related compounds.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Halogen Bonding | C-Br | Br or π-system of adjacent molecule | Moderate |

| C-H···π Interactions | C-H (methyl or aryl) | π-system of adjacent molecule | Moderate |

| π-π Stacking | Biphenyl ring | Biphenyl ring | Dependent on dihedral angle |

| Van der Waals Forces | All atoms | All atoms | High |

Further computational analysis, such as Hirshfeld surface analysis, could provide quantitative insights into the nature and prevalence of these intermolecular contacts. This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice, offering a detailed fingerprint of the crystal packing.

Applications and Functional Material Development Utilizing 4,4 Dibromo 3,3 Dimethylbiphenyl

Role as a Versatile Intermediate in Organic Synthesis

The reactivity of the carbon-bromine bonds in 4,4'-Dibromo-3,3'-dimethylbiphenyl makes it an ideal substrate for constructing more complex molecular architectures. It serves as a foundational scaffold upon which diverse functionalities can be installed, leading to a variety of specialized chemical compounds.

A primary application of this compound is its conversion into dicarboxylic acid derivatives, particularly 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This transformation is crucial as the resulting dicarboxylic acid is a key monomer in the production of high-performance polymers like polyesters and polyamides. google.com The conversion can be achieved through several synthetic routes, including Grignard reactions followed by carboxylation with carbon dioxide or through palladium-catalyzed carbonylation reactions.

More commonly, the non-brominated analogue, 4,4'-dimethylbiphenyl (B165725), is directly oxidized to produce the dicarboxylic acid. google.comosti.gov However, the dibromo- starting material offers a pathway for creating derivatives that are otherwise difficult to synthesize. For instance, selective mono- or di-functionalization through coupling reactions before conversion of the bromine atoms allows for the creation of asymmetric or highly functionalized monomers. These specialized monomers are essential for producing polymers with precisely tailored properties. The dicarboxylic acid, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, and its corresponding diacyl chloride or dianhydride derivatives are direct precursors for polymerization processes.

Table 1: Synthetic Routes to Biphenyl (B1667301) Dicarboxylic Acids

| Starting Material | Reaction Type | Key Reagents | Product | Application |

| 4,4'-Dimethylbiphenyl | Liquid-Phase Oxidation | Cobalt Bromide Catalyst, Oxygen | Biphenyl-3,4-dicarboxylic acid | Polymer Precursor |

| 4,4'-Diisopropylbiphenyl | Oxidation | Cobalt/Manganese Catalyst, Oxygen | Biphenyl-4,4'-dicarboxylic acid | Polyester Monomer |

| This compound | Grignard Reaction & Carboxylation | Mg, CO₂ | 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Specialized Monomer |

This table illustrates common pathways for synthesizing biphenyl dicarboxylic acids, which are key monomers for high-performance polymers. The data is compiled from various synthetic studies. osti.govgoogle.com

The bromine atoms on the this compound scaffold are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This reactivity allows chemists to use the compound as a rigid building block to construct complex, multi-component ligands for organometallic chemistry. nih.gov

For example, by reacting this compound with arylboronic acids (Suzuki coupling), phosphine-containing boronic acids, or other organometallic reagents, it is possible to synthesize elaborate bidentate or polydentate ligands. The biphenyl unit provides a well-defined and rigid backbone, which can control the spatial arrangement of coordinating groups. The methyl groups can provide steric hindrance, influencing the coordination geometry around a metal center and thereby tuning the catalytic activity and selectivity of the resulting organometallic complex. These tailored ligands are instrumental in developing new catalysts for a wide array of chemical transformations.

Advanced Materials Science Applications

The derivatives of this compound are integral to the creation of advanced materials with specific, high-performance properties. The inherent characteristics of the 3,3'-dimethylbiphenyl (B1664587) core—rigidity, thermal stability, and hydrophobicity—are imparted to the final materials.

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength. bohrium.comresearchgate.net By incorporating the 3,3'-dimethylbiphenyl structure into the polymer backbone, it is possible to produce polyimides with low dielectric constants (Dk) and low dielectric loss (Df), which are critical properties for materials used in high-frequency telecommunications, including 5G and 6G applications. pusan.ac.kr

The synthesis involves converting this compound into a diamine or a dianhydride monomer. For instance, the corresponding 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid can be converted into 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) derivatives. These monomers are then polymerized with various aromatic diamines or dianhydrides to yield polyimides. titech.ac.jpnih.gov The non-polar nature of the biphenyl unit and the presence of bulky methyl groups, which disrupt polymer chain packing and reduce intermolecular interactions, contribute to lowering the material's dielectric constant and moisture absorption. pusan.ac.kr

Table 2: Dielectric Properties of Related Aromatic Polyimide Films

| Polyimide System (Dianhydride-Diamine) | Dielectric Constant (Dk) at 1 MHz | Dielectric Loss (Df) at 1 MHz | Glass Transition Temp. (Tg) | Reference |

| BPDA-ODA | ~2.9 | Low | 290 °C | bohrium.com |

| BPBTAB-BPDA | 1.84 | Low | 254 °C | pusan.ac.kr |

| PI Film (general range) | 2.8 - 3.3 | Variable | 211 - 300 °C | researchgate.net |

This table presents typical dielectric and thermal properties for polyimides based on biphenyl structures (like BPDA) and other advanced monomers, demonstrating their suitability for electronic applications. The specific values can vary based on the exact monomer combination and processing conditions. bohrium.compusan.ac.krresearchgate.net

The π-conjugated biphenyl system is a common structural motif in organic semiconductors. Derivatives of this compound are explored as components of hole transport materials (HTMs) for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comresearchgate.net

The pristine dibromo compound serves as an intermediate. The bromine atoms can be replaced with electron-donating groups, such as arylamines, via Buchwald-Hartwig amination to create molecules with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport. mdpi.com The methyl groups on the biphenyl core can enhance the solubility of these often large, rigid molecules, which is crucial for solution-based device fabrication. Furthermore, the rigid biphenyl unit can contribute to good thermal stability and morphological stability in the solid state, leading to longer device lifetimes. The ability to systematically modify the core structure allows for the fine-tuning of the electronic and physical properties to optimize device performance. mdpi.comresearchgate.net

The dicarboxylic acid derivative, 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, is an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov These crystalline porous materials are synthesized by combining organic linkers with metal nodes (in MOFs) or through self-condensation of organic monomers (in COFs). nih.govresearchgate.net

The length and rigidity of the biphenyl dicarboxylate linker are key to forming stable, porous networks with high surface areas. nih.gov The addition of the two methyl groups on the biphenyl backbone serves as a significant design element. These groups can act as steric modulators, influencing the topology of the resulting framework by preventing overly dense packing or interpenetration of networks. nih.gov This can lead to the formation of MOFs and COFs with larger, more accessible pores, which is advantageous for applications in gas storage, separation, and catalysis. For example, using a similar linker, nickel-based MOFs have been synthesized that demonstrate high specific surface area and capacitance, making them suitable for supercapacitor applications. researchgate.netnih.gov

Integration into Liquid Crystalline Systems and Functional Polymers

The incorporation of rigid, aromatic units like biphenyls is a well-established strategy for designing liquid crystalline polymers (LCPs) and other functional polymers. These materials often exhibit advantageous properties such as high thermal stability and mechanical strength. The general principle involves linking these rigid mesogenic groups to a polymer backbone, sometimes via flexible spacers, to allow for the formation of ordered liquid crystalline phases.

While the biphenyl moiety is a common component in such systems, a detailed review of the scientific literature reveals a lack of specific studies on the integration of this compound into liquid crystalline or functional polymers. The presence of bromine atoms at the 4 and 4' positions provides reactive handles that could theoretically be used for polymerization reactions, such as Suzuki or Yamamoto coupling, to create novel poly(p-phenylene) type structures. The methyl groups at the 3 and 3' positions would influence the solubility and processing characteristics of the resulting polymers, as well as the packing of the polymer chains in the solid state. However, at present, there are no available research articles or patents that describe the synthesis or characterization of polymers specifically derived from this compound.

Catalytic Applications

The development of highly efficient and selective catalysts is a critical area of chemical research. Biphenyl derivatives are often employed as ligands for transition metal catalysts, influencing their activity, stability, and selectivity in a wide range of chemical transformations.

Ligand Design for Homogeneous and Heterogeneous Catalysis

The structure of this compound could serve as a precursor for the synthesis of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The bromine atoms can be substituted with phosphine groups or other coordinating moieties through lithiation or cross-coupling reactions. The resulting bidentate ligands could then be complexed with transition metals such as palladium, rhodium, or ruthenium to generate catalysts for various organic reactions. The methyl groups on the biphenyl backbone would provide steric bulk, which can be crucial in controlling the coordination environment around the metal center and influencing the selectivity of the catalytic process.

Despite this potential, a thorough search of the chemical literature indicates that this compound has not been explicitly utilized for the design and synthesis of ligands for either homogeneous or heterogeneous catalysis. Research in this area appears to be focused on other substituted biphenyl scaffolds.

Impact on Reaction Selectivity and Efficiency in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The ligands employed in these reactions play a pivotal role in determining their success. Ligands derived from substituted biphenyls are known to be highly effective in many cross-coupling reactions.

Given the absence of reported ligands synthesized from this compound, there is consequently no information available regarding their impact on reaction selectivity and efficiency in cross-coupling reactions. Hypothetically, ligands based on this scaffold could offer a unique steric and electronic profile that might prove beneficial for specific transformations, but this remains an unexplored area of research.

Studies on Environmental and Biological System Interactions (excluding clinical human trials)

The environmental fate and potential biological impact of halogenated aromatic compounds are of significant concern due to their persistence and potential for bioaccumulation. Polybrominated biphenyls (PBBs), the class of compounds to which this compound belongs, have been the subject of numerous environmental studies.

Investigation of Environmental Fate and Degradation Pathways

Generally, PBBs are known to be persistent in the environment. cdc.gov Their degradation is slow and can occur through pathways such as photolysis and microbial action. Higher brominated biphenyls can undergo reductive debromination by anaerobic microorganisms, leading to the formation of lower brominated congeners. cdc.gov Photolytic degradation in the presence of a proton-donating solvent can also lead to the removal of bromine atoms. cdc.gov

However, specific studies on the environmental fate and degradation pathways of this compound are not available in the current body of scientific literature. The degradation of this specific isomer would likely follow the general pathways observed for other PBBs, but the precise rates and products would be influenced by the substitution pattern of the bromine and methyl groups.

| General Degradation Pathways for PBBs | Description | Reference |

| Anaerobic Biodegradation | Reductive debromination by microorganisms in anaerobic sediments, primarily at meta and para positions. | cdc.gov |

| Photolysis | Degradation through exposure to light, particularly in the presence of a proton-donating solvent, leading to the formation of lower brominated biphenyls. | cdc.gov |

Bioaccumulation Studies in Model Aquatic Organisms

PBBs are lipophilic compounds, which gives them a high potential for bioaccumulation in the fatty tissues of organisms. cdc.gov The extent of bioaccumulation can vary depending on the specific congener and the organism. Studies on various PBBs have demonstrated their uptake and accumulation in aquatic species. However, it has been noted that very highly brominated compounds may have limited water solubility, which could reduce their bioavailability and subsequent accumulation. cdc.gov

A search for bioaccumulation studies specifically on this compound in model aquatic organisms did not yield any results. Therefore, no specific data on its bioconcentration factor (BCF) or bioaccumulation factor (BAF) are available.

Interactions with Model Biological Systems at the Molecular Level (e.g., enzyme binding, without therapeutic claims)

While direct experimental studies on the molecular interactions of this compound with specific biological systems are not extensively documented in publicly available literature, the behavior of structurally related polyhalogenated biphenyls (PHBs), such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), provides a framework for understanding its potential interactions at the molecular level. The specific arrangement of the bromine atoms at the para-positions and the methyl groups at the meta-positions of the biphenyl core are critical determinants of the molecule's three-dimensional structure and, consequently, its ability to interact with biological macromolecules.

The planarity of the biphenyl rings is a key factor in the interaction of PHBs with cellular receptors and enzymes. The presence of substituents in the ortho-positions (2, 2', 6, and 6') can force the rings to adopt a non-planar conformation, which can significantly affect binding affinities. Since this compound lacks ortho-substituents, it is predicted to have a more planar or near-planar conformation, a characteristic shared with some of the more biologically active PHB congeners.

A primary target for planar PHBs is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those for drug-metabolizing enzymes. nih.gov The binding of a ligand to the AhR initiates a signaling cascade that leads to the induction of enzymes such as cytochrome P450 monooxygenases (CYP1A1, CYP1A2, and CYP1B1). nih.govwikipedia.org Studies on various PCBs and PBBs have established a clear structure-activity relationship for AhR binding, with planar congeners generally exhibiting higher affinity. nih.gov Although the specific binding affinity of this compound for the AhR has not been reported, its structural similarity to other non-ortho-substituted PHBs suggests it may act as an AhR agonist.

In addition to the AhR-mediated induction of Phase I enzymes, halogenated biphenyls have been shown to influence the activity of other enzymes involved in xenobiotic metabolism. For instance, commercial mixtures of PBBs have been found to enhance the activity of hepatic enzymes including ethoxycoumarin deethylase, epoxide hydratase, glutathione (B108866) S-transferase, and UDP-glucuronosyltransferase in animal models. nih.gov The induction of these enzymes is a common response to exposure to foreign compounds and is a key aspect of cellular detoxification pathways.

Molecular docking studies on related compounds, such as hydroxylated PCBs, have been employed to predict their binding modes and affinities with various receptors, including the estrogen receptor β. snu.ac.kr These computational approaches help to elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Similar in silico studies could provide valuable insights into the potential binding partners and interaction profiles of this compound.

The table below summarizes the observed effects of some polybrominated biphenyl mixtures on the activity of various drug-metabolizing enzymes, which can serve as an illustrative model for the potential interactions of this compound.

Table 1: Effects of Polybrominated Biphenyl (PBB) Mixtures on Enzyme Activity in Animal Models

| PBB Mixture | Enzyme | Tissue | Effect | Fold Induction |

| Hexabromobiphenyl (HBB) | Aryl Hydrocarbon Hydroxylase (AHH) | Liver | Enhancement | 1.9 |

| Hexabromobiphenyl (HBB) | Ethoxycoumarin Deethylase | Liver | Enhancement | 5.7 |

| Hexabromobiphenyl (HBB) | Epoxide Hydratase | Liver | Enhancement | 1.5 |

| Hexabromobiphenyl (HBB) | Glutathione S-Transferase | Liver | Enhancement | 1.7 |

| Hexabromobiphenyl (HBB) | UDP-Glucuronosyltransferase | Liver | Enhancement | 1.5 |

| Octabromobiphenyl (OBB) | Aryl Hydrocarbon Hydroxylase (AHH) | Liver | Enhancement | 1.5 |

| Octabromobiphenyl (OBB) | Ethoxycoumarin Deethylase | Liver | Enhancement | 2.4 |

| Octabromobiphenyl (OBB) | Glutathione S-Transferase | Liver | Enhancement | 1.4 |

Data sourced from studies on C57 mice. nih.gov

常见问题

Q. Answer :

-

Ullmann Coupling : Using m-bromotoluene and copper powder under reflux yields 3,3'-dimethylbiphenyl intermediates, which can be brominated to the target compound .

-

Direct Bromination : Bromination of 3,3'-dimethylbiphenyl with Br₂ in acetic acid at 80°C achieves regioselective 4,4'-dibromination. Excess Br₂ or prolonged reaction times may lead to over-bromination byproducts .

-

Key Data :

Method Yield (%) Purity (%) Reference Ullmann Coupling 65–75 ≥98 Direct Bromination 80–85 ≥97

Basic: How can spectroscopic techniques distinguish this compound from its structural isomers?

Q. Answer :

- ¹H NMR : The methyl groups (3,3'-positions) appear as singlets at δ 2.25–2.35 ppm, while aromatic protons show coupling patterns unique to para-substitution (e.g., doublets for H-2/H-6) .

- Mass Spectrometry : A molecular ion peak at m/z 356 (C₁₄H₁₂Br₂⁺) with isotopic patterns characteristic of two bromine atoms confirms the structure .

- X-ray Crystallography : Resolves spatial arrangements of bromine and methyl groups, critical for distinguishing 3,3' vs. 4,4' isomers .

Advanced: What mechanisms explain the isomerization of this compound under superacidic conditions?

Answer :

In triflic acid (CF₃SO₃H), isomerization occurs via:

ipso Protonation : Protonation at the methyl-substituted carbon generates a carbocation intermediate.

Methyl Migration : The carbocation undergoes slow methyl group migration, favoring thermodynamically stable isomers (e.g., 3,4'-dimethylbiphenyl dominates at ~55% yield) .

Product Distribution :

| Isomer | Yield (%) | Stability Ranking |

|---|---|---|

| 3,3'-Dimethylbiphenyl | 40 | Least stable |

| 3,4'-Dimethylbiphenyl | 55 | Intermediate |

| 4,4'-Dimethylbiphenyl | 5 | Most stable |

Advanced: How does this compound act as a precursor in polymer chemistry?

Q. Answer :

- Polyurethane Synthesis : Reacts with diisocyanates (e.g., 4,4'-diisocyanato-3,3'-dimethylbiphenyl) to form rigid, thermally stable polyurethanes. The bromine atoms enhance flame retardancy .

- Photoresist Applications : Derivatives like 4,4'-dibromo-3,3'-dimethylbiphenyldisulfonyl chloride are used in light-sensitive polysulfonates for photolithography, with sensitivity to UV light at 365 nm .

Advanced: What are the concentration-dependent toxicological effects of this compound in zebrafish embryos?

Q. Answer :

- High Concentrations (≥4.32 mg/L) : Induce yolk agglomeration, developmental arrest, and 100% mortality within 48 hours post-fertilization .

- Low Concentrations (≤2.16 mg/L) : Accelerate embryonic development (e.g., early hatching) with ~50% survival, suggesting hormesis or stress-induced metabolic activation .

- Mechanistic Insight : Bromine substituents may disrupt thyroid hormone signaling or oxidative stress pathways, though exact targets require further study .

Advanced: How does computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Answer :

- DFT Calculations : Predict lower activation energy for Suzuki-Miyaura coupling at the 4,4'-bromine positions compared to 3,3'-methyl groups due to steric hindrance .

- Substitution Trends : Bromine atoms exhibit higher electrophilicity (Mulliken charge: –0.45) than methyl groups (+0.12), favoring nucleophilic aromatic substitution at para positions .

Basic: What purification strategies are optimal for isolating this compound from reaction mixtures?

Q. Answer :

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted bromine or methyl-substituted byproducts. Purity ≥98% is achievable .

- Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent separates brominated isomers. Rf values: 0.45 (target) vs. 0.60 (3,4'-isomer) .

Advanced: What role does this compound play in liquid crystal formulations?

Q. Answer :

- Mesogen Core : The rigid biphenyl backbone and bromine substituents enhance anisotropic polarizability, stabilizing nematic phases.

- Temperature Range : Melting point (185–186°C) and clearing point (~250°C) make it suitable for high-temperature LC displays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。